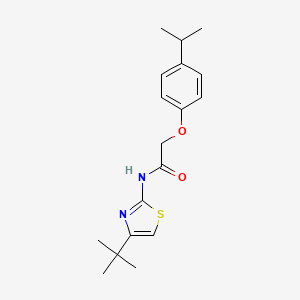
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-isopropylphenoxy)acetamide
Descripción general
Descripción
"N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-isopropylphenoxy)acetamide" is a chemical compound that likely shares properties with other thiazolyl acetamides. These compounds have been studied for various applications due to their interesting chemical and physical properties. The following sections delve into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, providing an indirect yet relevant insight into the characteristics of the compound .
Synthesis Analysis
The synthesis of related thiazolyl acetamides typically involves carbodiimide condensation catalysis, a convenient and fast method. For instance, derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been prepared using this approach, indicating that a similar methodology could potentially be applied to the synthesis of "N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-isopropylphenoxy)acetamide" (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, including hydrogen-bonding patterns and crystal structures. For example, hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have been analyzed, showing how these interactions influence the molecule's structure (López et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of thiazolyl acetamides often depend on their specific functional groups. For compounds like N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, antitumor activities have been evaluated, demonstrating the potential biological reactivity of these molecules (Wu et al., 2017).
Physical Properties Analysis
Physical properties, including crystal structures and hydrogen-bonding patterns, are crucial for understanding the behavior of thiazolyl acetamides. Studies on similar compounds reveal insights into the molecular arrangements and interactions that define their solid-state characteristics (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of thiazolyl acetamides can be influenced by their synthesis methods and molecular structures. Novel derivatives have been shown to exhibit diverse activities, such as antioxidant and anti-inflammatory effects, highlighting the chemical versatility of these compounds (Koppireddi et al., 2013).
Aplicaciones Científicas De Investigación
Antitumor Activity
- Synthesis and Antitumor Activity of Novel Compounds : A series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities in vitro. Compounds showed potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines, with one compound inducing cell apoptosis and causing G1-phase arrest in the HeLa cell line (Wu et al., 2017).
Antioxidant and Anti-inflammatory Activities
- Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as Antioxidant and/or Anti-inflammatory Compounds : A series of novel compounds were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some compounds exhibited good antioxidant activity in four assays, while others showed excellent anti-inflammatory activity (Koppireddi et al., 2013).
Corrosion Inhibition
- Synthesis and Evaluation of New Long Alkyl Side Chain Acetamide, Isoxazolidine and Isoxazoline Derivatives as Corrosion Inhibitors : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and evaluated for their corrosion prevention efficiencies. The study found promising inhibition efficiencies for these compounds, highlighting their potential as corrosion inhibitors (Yıldırım & Çetin, 2008).
Optoelectronic and Nonlinear Optical Behaviors
- Synthesis, Optoelectronic Properties, and Third-Order Nonlinear Optical Behaviors of Functionalized Acene Derivatives : The study involved the synthesis of novel malononitrile-modified acene derivatives and their characterization for optoelectronic and nonlinear optical behaviors. This research could pave the way for advanced materials in optoelectronics (Zhai et al., 2018).
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-12(2)13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)18(3,4)5/h6-9,11-12H,10H2,1-5H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOAXXQPRIUDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)
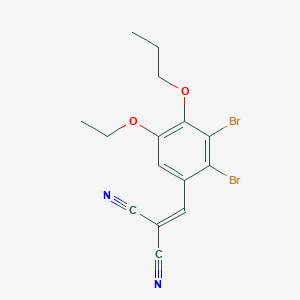
![1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)
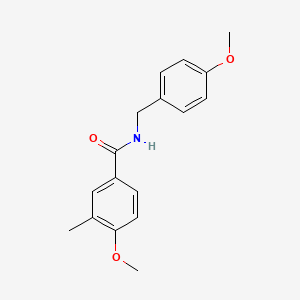
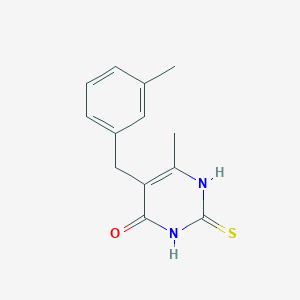
![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)
![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)
![ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4630951.png)
![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)
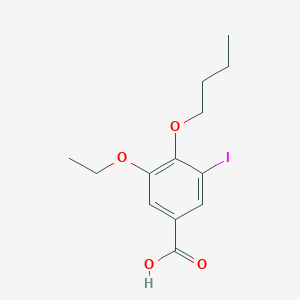
![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)
![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)